molecular formula C14H24O3 B14505547 Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]- CAS No. 62873-11-4

Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-

Cat. No.: B14505547
CAS No.: 62873-11-4
M. Wt: 240.34 g/mol
InChI Key: LXZZJXGKZAXQSG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]- is a complex organic compound characterized by its bicyclic structure. This compound is part of the norbornene family, which is known for its unique chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the ethoxyethoxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various alcohols.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ol: A simpler analog without the ethoxyethoxypropyl group.

    Bicyclo[2.2.1]heptan-2-ol: Another analog with a different substitution pattern.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: A compound with carboxylic acid groups instead of the alcohol and ethoxyethoxypropyl groups.

Uniqueness

The presence of the ethoxyethoxypropyl group in Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]- imparts unique chemical properties, making it distinct from its analogs. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, enhancing its utility in various applications.

Properties

CAS No.

62873-11-4

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

2-[3-(1-ethoxyethoxy)propyl]bicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C14H24O3/c1-3-16-11(2)17-8-4-7-14(15)10-12-5-6-13(14)9-12/h5-6,11-13,15H,3-4,7-10H2,1-2H3

InChI Key

LXZZJXGKZAXQSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCC1(CC2CC1C=C2)O

Origin of Product

United States

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